(1R)-4-chloro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
(1R)-4-chloro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom and an indane backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4-chloroindanone.
Reduction: The carbonyl group of 4-chloroindanone is reduced to form 4-chloroindan-1-ol.
Amination: The hydroxyl group is then converted to an amine group through an amination reaction, often using reagents such as ammonia or amines in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium or platinum to reduce the carbonyl group.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Utilizing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-4-chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Imines: Formed through oxidation of the amine group.
Secondary/Tertiary Amines: Resulting from further reduction.
Substituted Indanes: Produced through nucleophilic substitution at the chlorine atom.
Scientific Research Applications
(1R)-4-chloro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol: A related compound with a hydroxyl group instead of an amine.
4-chloroindanone: The precursor in the synthesis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine.
Indan-1-amine: A similar compound lacking the chlorine atom.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a chlorine atom and an amine group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H10ClN |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(1R)-4-chloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m1/s1 |
InChI Key |
AAXBDGLLOGVNDN-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2Cl |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2Cl |
Origin of Product |
United States |
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